molecular formula C7H8BrNO B1291475 5-Bromo-2-methoxy-3-methylpyridine CAS No. 760207-87-2

5-Bromo-2-methoxy-3-methylpyridine

Cat. No.: B1291475
CAS No.: 760207-87-2
M. Wt: 202.05 g/mol
InChI Key: RHYCFMXPPGZHAW-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Safety and Hazards

Handling of 5-Bromo-2-methoxy-3-methylpyridine should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

5-Bromo-2-methoxy-3-methylpyridine is primarily used as a building block in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . It can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . Moreover, it may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a sealed container, away from fire sources and high temperatures, to prevent fire or explosion .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methoxy-3-methylpyridine plays a significant role in biochemical reactions, particularly as a ligand for central nicotinic acetylcholine receptors . It is also used in the synthesis of anti-HIV active integrase inhibitors . The compound interacts with enzymes and proteins involved in these pathways, facilitating the formation of stable complexes that can modulate biochemical activities. For instance, it can act as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nicotinic acetylcholine receptors can modulate neurotransmission, impacting neuronal cell function . Additionally, its role in the synthesis of integrase inhibitors suggests potential effects on viral replication within infected cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its use in the synthesis of somatostatin receptor antagonists involves binding to the receptor and modulating its activity . This interaction can influence downstream signaling pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, impacting cellular and organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s role in the synthesis of integrase inhibitors suggests its involvement in metabolic pathways related to viral replication and inhibition . Additionally, its interaction with nicotinic acetylcholine receptors indicates potential effects on neurotransmitter metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, its interaction with nicotinic acetylcholine receptors suggests potential accumulation in neuronal tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects. For instance, its role in the synthesis of integrase inhibitors suggests potential localization within the nucleus, where viral replication occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-methoxy-3-methylpyridine involves the bromination of 2-methoxy-3-methylpyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Properties

IUPAC Name

5-bromo-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYCFMXPPGZHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626652
Record name 5-Bromo-2-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760207-87-2
Record name 5-Bromo-2-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 760207-87-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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